molecular formula C19H27N3O5 B11059648 Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate

Cat. No.: B11059648
M. Wt: 377.4 g/mol
InChI Key: HXOAPVRZQGHNGT-UHFFFAOYSA-N
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Description

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate is a complex organic compound with a molecular formula of C19H27N3O5 It is characterized by the presence of an imidazolidinone ring, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Hexanoyl Group: The hexanoyl group is introduced through an acylation reaction, where the imidazolidinone intermediate reacts with hexanoyl chloride in the presence of a base such as pyridine.

    Coupling with Phenoxyacetic Acid: The resulting intermediate is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate
  • Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)propanoate

Uniqueness

Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[4-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoylamino]phenoxy]acetate

InChI

InChI=1S/C19H27N3O5/c1-13-16(22-19(25)20-13)6-4-3-5-7-17(23)21-14-8-10-15(11-9-14)27-12-18(24)26-2/h8-11,13,16H,3-7,12H2,1-2H3,(H,21,23)(H2,20,22,25)

InChI Key

HXOAPVRZQGHNGT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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